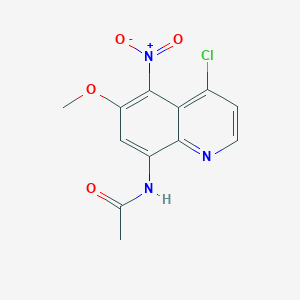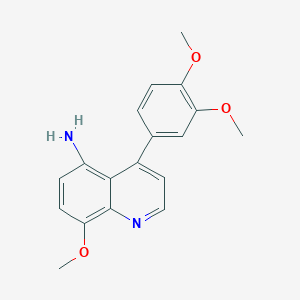![molecular formula C9H6O3 B303352 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 41634-29-1](/img/structure/B303352.png)
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, also known as Meldrum's acid, is an organic compound with the molecular formula C8H8O4. It is a white crystalline powder that is widely used in organic synthesis and medicinal chemistry. Meldrum's acid has a unique structure that makes it a versatile building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is based on its ability to act as a nucleophile or an electrophile. In organic reactions, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can act as a nucleophile by donating a pair of electrons to an electrophilic center. It can also act as an electrophile by accepting a pair of electrons from a nucleophilic center. Moreover, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can form stable complexes with metal ions, which can be used as catalysts in various organic reactions.
Biochemical and Physiological Effects:
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has no known biochemical or physiological effects, as it is primarily used in organic synthesis and medicinal chemistry. However, some studies have shown that 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives have potential anti-inflammatory, antimicrobial, and anticancer properties. These properties are attributed to the ability of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives to inhibit specific enzymes or proteins that are involved in these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has several advantages as a reagent in organic synthesis. It is a stable and readily available compound that can be easily synthesized in large quantities. Moreover, it can be used as a building block for the synthesis of a wide range of organic molecules. However, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has some limitations in lab experiments. It is a moisture-sensitive compound that requires careful handling and storage. Moreover, it can react with some functional groups, such as alcohols and amines, which limits its use in some organic reactions.
Zukünftige Richtungen
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has a promising future in organic synthesis and medicinal chemistry. Some of the future directions for 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid include:
1. Development of new 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives with improved properties, such as increased stability, solubility, and bioavailability.
2. Exploration of new applications of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid in organic synthesis, such as the synthesis of new materials and polymers.
3. Investigation of the biological activity of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives and their potential as therapeutic agents for various diseases.
4. Development of new catalytic systems based on 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid and its derivatives for various organic reactions.
Conclusion:
In conclusion, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is a versatile and widely used reagent in organic synthesis and medicinal chemistry. It has a unique structure that makes it a valuable building block for the synthesis of complex organic molecules. Moreover, it has potential applications in catalysis and drug discovery. Further research on 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid and its derivatives is needed to explore its full potential in various fields of science and technology.
Synthesemethoden
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate compound called 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid anhydride, which is then hydrolyzed to give 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid. The yield of this reaction is high, and the product can be purified by recrystallization from water.
Wissenschaftliche Forschungsanwendungen
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex organic molecules, such as natural products, pharmaceuticals, and agrochemicals. 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can also be used as a catalyst in organic reactions, such as Michael addition, aldol condensation, and esterification. Moreover, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is a useful reagent for the preparation of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines.
Eigenschaften
CAS-Nummer |
41634-29-1 |
|---|---|
Produktname |
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
Molekularformel |
C9H6O3 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C9H6O3/c1-12-5-2-3-6-7(4-5)9(11)8(6)10/h2-4H,1H3 |
InChI-Schlüssel |
BEXDZXZAOSACHG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C2=O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



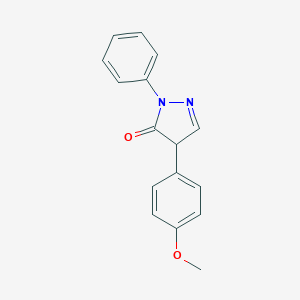
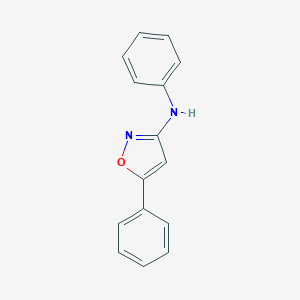
![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)
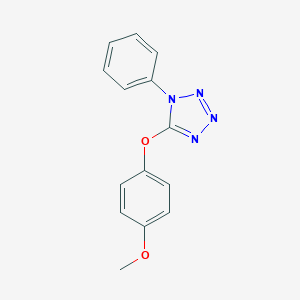
![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)
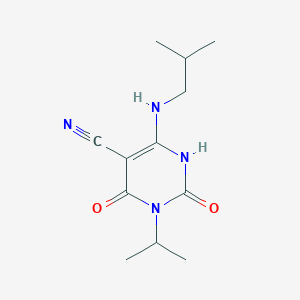
![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)
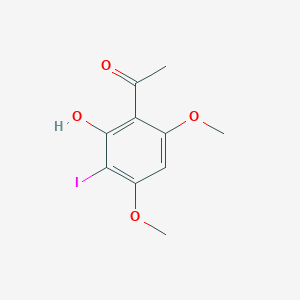
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)
